

# Spectroscopic Data of Furil: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Furil*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Furil** (1,2-di(furan-2-yl)ethane-1,2-dione), a key organic compound with applications in chemical synthesis and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The information presented herein is intended to support research, development, and quality control activities involving **Furil**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Furil**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **Furil** exhibits signals corresponding to the protons on the furan rings. Due to the symmetrical nature of the molecule, the two furan rings are chemically equivalent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.80	m	2H	H5, H5'
~7.64	m	2H	H3, H3'
~6.65	m	2H	H4, H4'

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample. The data presented is based on typical values found in chemical literature. The multiplicities are complex due to coupling between the furan protons.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of **Furil**. The carbonyl carbons and the carbons of the furan rings give rise to distinct signals.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~180.0	C=O
~148.0	C2, C2'
~147.0	C5, C5'
~122.0	C3, C3'
~113.0	C4, C4'

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The assignments are based on computational predictions and comparison with similar furan-containing compounds.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Furil** is characterized by strong absorptions corresponding to the carbonyl groups and the furan rings.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3150	Medium	=C-H stretch (furan ring)
~1660-1680	Strong	C=O stretch ( $\alpha$ -diketone)
~1560-1580	Medium-Strong	C=C stretch (furan ring)
~1470-1490	Medium	C=C stretch (furan ring)
~1000-1250	Strong	C-O-C stretch (furan ring)
~750-850	Strong	C-H out-of-plane bend (furan ring)

Note: The spectrum is typically recorded on a solid sample, for example, as a KBr pellet or a thin film.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in **Furil**, involving the two furan rings and the  $\alpha$ -diketone moiety, results in characteristic absorptions in the UV region. While specific experimental spectra for **Furil** are not readily available in all databases, the expected absorptions can be predicted based on its structure.<sup>[5][6][7][8]</sup>

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Transition
~250-280	High	$\pi \rightarrow \pi$
~350-450	Low	$n \rightarrow \pi$

Note: The exact  $\lambda_{\text{max}}$  and molar absorptivity values are dependent on the solvent used. The  $\pi \rightarrow \pi$  transition is expected to be strong due to the conjugated system, while the  $n \rightarrow \pi^*$  transition of the carbonyl groups is typically weaker.\*

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

## NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Furil**.

Materials:

- **Furil** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% TMS
- NMR tubes (5 mm)
- Volumetric flask
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
  1. Accurately weigh approximately 10-20 mg of **Furil** and dissolve it in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  in a small vial.
  2. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
  3. Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  1. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  2. Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .

3. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated procedure on modern spectrometers.

- $^1\text{H}$  NMR Acquisition:

1. Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. For a standard  $^1\text{H}$  spectrum, a  $30^\circ$  pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

2. Acquire the Free Induction Decay (FID).

- $^{13}\text{C}$  NMR Acquisition:

1. Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.

2. Use a standard proton-decoupled pulse sequence.

3. Set the appropriate acquisition parameters. A larger number of scans (e.g., 128 or more) will be required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

4. Acquire the FID.

- Data Processing:

1. Apply a Fourier transform to the FIDs of both the  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

2. Phase the resulting spectra.

3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

4. Integrate the peaks in the  $^1\text{H}$  spectrum.

5. Pick the peaks in both spectra.

## IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of solid **Furil**.

Method: KBr Pellet Technique

Materials:

- **Furil** sample
- Potassium bromide (KBr), IR grade, dried
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation:
  1. Place approximately 1-2 mg of **Furil** and 100-200 mg of dry KBr in an agate mortar.
  2. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
  3. Transfer the powder to the die of a pellet press.
  4. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
  1. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  2. Acquire a background spectrum of the empty sample compartment.
  3. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  are sufficient.
  4. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Processing:

1. Identify and label the major absorption peaks in the spectrum.

## UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **Furil** in a suitable solvent.

Materials:

- **Furil** sample
- Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

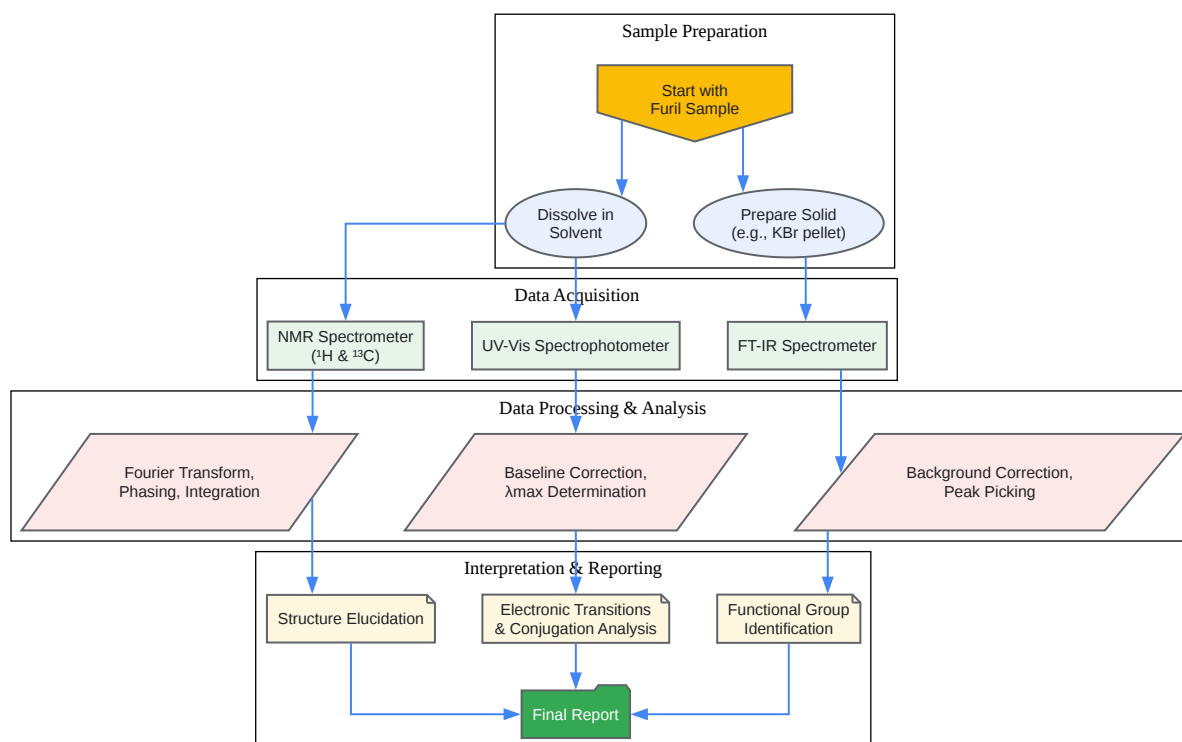
- Sample Preparation:
  1. Prepare a stock solution of **Furil** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  2. From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the range of 0.1 to 1.0. A typical concentration for UV-Vis analysis is in the range of  $10^{-4}$  to  $10^{-5}$  M.
- Data Acquisition:
  1. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
  2. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  3. Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline spectrum.

4. Rinse another quartz cuvette with the sample solution and then fill it with the sample solution.
  5. Place the sample cuvette in the sample holder.
  6. Scan the sample over the desired wavelength range (e.g., 200-600 nm).
- Data Processing:
    1. The spectrophotometer software will automatically subtract the baseline from the sample spectrum.
    2. Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
    3. If the concentration and path length are known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Furil**.





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Caption: General workflow for the spectroscopic analysis of **Furil**.

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